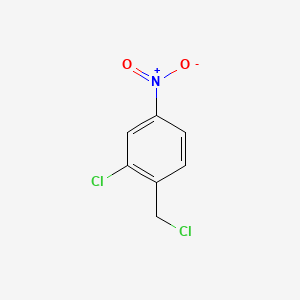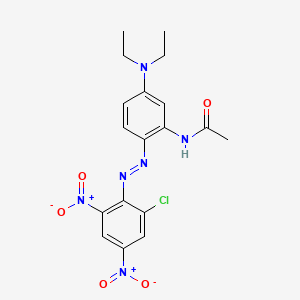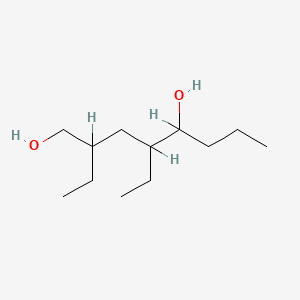
1-Pyrrolebutyric acid, 2,5-dimethyl-
Vue d'ensemble
Description
1-Pyrrolebutyric acid, 2,5-dimethyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring and a butyric acid side chain. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in various fields of research and industry.
Mécanisme D'action
Target of Action
The primary target of 1-Pyrrolebutyric acid, 2,5-dimethyl-, also known as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)butanoic acid, is the Chinese hamster ovary cells (CHO cells) used in monoclonal antibody production . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production. It also influences the galactosylation process of monoclonal antibodies
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on cell-specific glucose uptake and atp production .
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth, enhancing glucose uptake, increasing ATP levels, and controlling the level of galactosylation for the N-linked glycans on monoclonal antibodies .
Analyse Biochimique
Biochemical Properties
1-Pyrrolebutyric acid, 2,5-dimethyl- plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrole-containing compounds. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in biochemical studies .
Cellular Effects
The effects of 1-Pyrrolebutyric acid, 2,5-dimethyl- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Chinese hamster ovary cells, the compound has been found to enhance monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it can modulate the galactosylation of monoclonal antibodies, which is crucial for their therapeutic efficacy .
Molecular Mechanism
At the molecular level, 1-Pyrrolebutyric acid, 2,5-dimethyl- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of pyrrole derivatives, thereby affecting the overall metabolic pathway . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Pyrrolebutyric acid, 2,5-dimethyl- in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can result in its breakdown . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound led to sustained changes in cell metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Pyrrolebutyric acid, 2,5-dimethyl- vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity .
Metabolic Pathways
1-Pyrrolebutyric acid, 2,5-dimethyl- is involved in several metabolic pathways. It interacts with enzymes such as isocitrate dehydrogenase and glutamate dehydrogenase, which play crucial roles in the tricarboxylic acid cycle . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Pyrrolebutyric acid, 2,5-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy .
Subcellular Localization
1-Pyrrolebutyric acid, 2,5-dimethyl- exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its activity, as they determine the compound’s interactions with specific biomolecules and its overall function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolebutyric acid, 2,5-dimethyl- typically involves the reaction of pyrrole with butyric acid derivatives under specific conditions. One common method includes the alkylation of pyrrole with a butyric acid halide in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrrolebutyric acid, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield pyrrole alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles like halogens or nitro groups under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Pyrrole carboxylic acids.
Reduction: Pyrrole alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-Pyrrolebutyric acid, 2,5-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-5-6-9(2)11(8)7-3-4-10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFEXPQTVBAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149274 | |
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-48-9 | |
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)








![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)



